molecular formula C13H15Cl2NO B2937783 N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide CAS No. 2361686-75-9

N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2937783
CAS No.: 2361686-75-9
M. Wt: 272.17
InChI Key: SDRJJABTPAQZPL-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide is an organic compound that belongs to the class of N-arylcinnamamides. This compound is characterized by the presence of a dichlorophenyl group and a prop-2-enamide moiety. It is of interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-methylpropylamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with prop-2-enoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)prop-2-enamide
  • N-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
  • 3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

Uniqueness

N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a 2-methylpropyl group and a prop-2-enamide moiety. These structural elements contribute to its distinct chemical reactivity and potential bioactive properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-2-methylpropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c1-4-12(17)16-8-13(2,3)9-5-6-10(14)11(15)7-9/h4-7H,1,8H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRJJABTPAQZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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